![molecular formula C18H23ClFN3O5S B12617816 tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate](/img/structure/B12617816.png)
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate typically involves multiple steps, including the formation of the oxadiazole ring and the introduction of the sulfonyl and carbamate groups. Common reagents used in these reactions include chlorinating agents, fluorinating agents, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as methylene chloride and chloroform, and the reactions are typically carried out under controlled temperatures to ensure high yields .
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are essential to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitrating agents or halogenating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of novel heterocyclic compounds.
Biology: In biological research, the compound can serve as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mécanisme D'action
The mechanism of action of tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
- tert-butyl N-[(1S)-1-(5-amino-2-fluoro-phenyl)ethyl]carbamate
- tert-butyl (5-aminopentyl)carbamate
- tert-butylN-[(1S,3R)-3-(aminomethyl)cyclohexyl]carbamate
Uniqueness: The unique combination of the oxadiazole ring, sulfonyl group, and carbamate moiety in tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate distinguishes it from other similar compounds. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C18H23ClFN3O5S |
|---|---|
Poids moléculaire |
447.9 g/mol |
Nom IUPAC |
tert-butyl N-[(1S)-1-[5-[(2-chloro-6-fluorophenyl)methylsulfonyl]-1,3,4-oxadiazol-2-yl]-2-methylpropyl]carbamate |
InChI |
InChI=1S/C18H23ClFN3O5S/c1-10(2)14(21-16(24)28-18(3,4)5)15-22-23-17(27-15)29(25,26)9-11-12(19)7-6-8-13(11)20/h6-8,10,14H,9H2,1-5H3,(H,21,24)/t14-/m0/s1 |
Clé InChI |
CTZZUWAZSPNALO-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)[C@@H](C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(C)C(C1=NN=C(O1)S(=O)(=O)CC2=C(C=CC=C2Cl)F)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


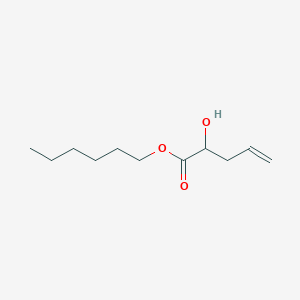
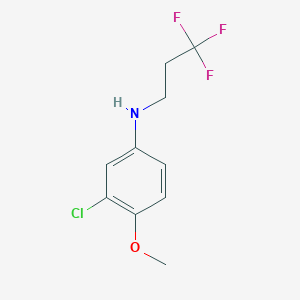
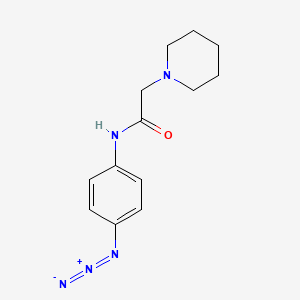
![2-{4-[2-Acetylamino-3-(4-carboxymethoxy-3-hydroxy-phenyl)-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B12617755.png)
![1H-Pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione, 6-[4-[2-[4-(5-chloro-2-benzothiazolyl)-1-piperazinyl]-1,1-dimethyl-2-oxoethoxy]phenyl]-1,3-dimethyl-](/img/structure/B12617758.png)
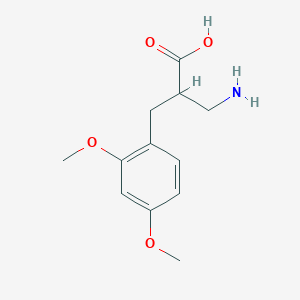
![[(4-Bromo-3,6-dimethoxy-5-methyl-1,2-phenylene)bis(oxy)]bis(trimethylsilane)](/img/structure/B12617763.png)
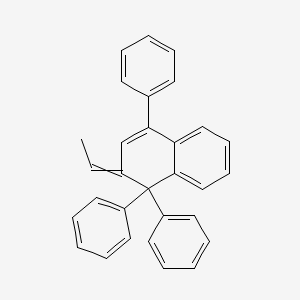
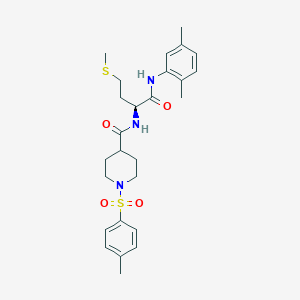
![3-(4-Chlorophenyl)-1,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12617782.png)
![4-Chloro-2-[2-(3-chlorophenyl)ethenyl]-6,7-dimethoxyquinazoline](/img/structure/B12617789.png)
![1-[2-(dimethylamino)ethyl]-5-ethyl-2,3-dimethyl-6-propyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12617793.png)
![1-butan-2-yl-4'-chloro-2-sulfanylidenespiro[1,3-diazinane-5,6'-6a,7,8,9,10,11-hexahydro-5H-azepino[1,2-a]quinoline]-4,6-dione](/img/structure/B12617800.png)
![N-[(3-Chlorophenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12617812.png)
